Chrysothol

Description

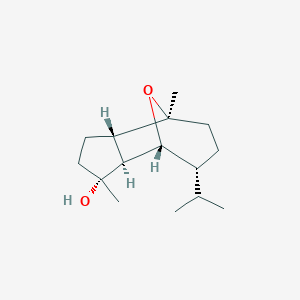

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWNHOBTYNZGAR-FSKVPOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Chrysophanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Chrysophanol. We delve into its intricate interactions with key cellular signaling pathways, its role in modulating programmed cell death, and its impact on cellular proliferation and metastasis. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex signaling cascades using Graphviz diagrams to offer a comprehensive resource for researchers in the field of drug discovery and development.

Core Mechanisms of Action

Chrysophanol exerts its biological effects through a multi-pronged approach, influencing a range of cellular processes from signal transduction to cell fate determination. Its actions are often dose-dependent and can vary across different cell types. The primary mechanisms can be broadly categorized into the modulation of signaling pathways, induction of cell death, and regulation of inflammatory responses.

Modulation of Key Signaling Pathways

Chrysophanol has been shown to interact with and modulate several critical signaling pathways that are often dysregulated in disease states, particularly in cancer and inflammatory conditions.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Chrysophanol has been demonstrated to inhibit the activation of the NF-κB pathway.[4][5] It achieves this by suppressing the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5][6] This inhibitory effect leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins like Bcl-2.[4]

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is central to cell proliferation, differentiation, and stress responses. Chrysophanol's impact on this pathway is cell-type specific. In some cancer cells, it downregulates the phosphorylation of ERK, JNK, and p38, thereby inhibiting cell proliferation and invasion.[1][7] However, in other contexts, it can activate the p38 MAPK pathway, contributing to its pro-apoptotic effects.[7]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Chrysophanol has been shown to inhibit this pathway in several cancer types.[8][9] It can decrease the phosphorylation of Akt and mTOR, leading to the suppression of downstream effectors like p70S6K.[1] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of Chrysophanol. In some instances, the inhibition of this pathway by Chrysophanol can also disrupt autophagy, enhancing its apoptotic effects.[10][11][12][13]

Induction of Programmed Cell Death

A key component of Chrysophanol's anti-cancer activity is its ability to induce various forms of programmed cell death.

Chrysophanol can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been observed to increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[7] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[14]

In some cancer cell lines, such as J5 human liver cancer cells, Chrysophanol induces necrosis rather than apoptosis.[15][16] This is characterized by a caspase-independent mechanism, an increase in reactive oxygen species (ROS) production, a reduction in intracellular ATP levels, and disruption of the plasma membrane.[15][16][17]

The role of Chrysophanol in autophagy is complex and appears to be context-dependent. In some cases, it induces autophagy, which can act as a pro-survival mechanism for cancer cells.[10][12][13] However, inhibiting this Chrysophanol-induced autophagy can enhance its pro-apoptotic effects.[10][12][13] In other contexts, such as in cerebral ischemia-reperfusion injury, Chrysophanol may protect neuronal cells by regulating mitochondrial autophagy.[18]

Anti-inflammatory Effects

Chrysophanol exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][19][20][21] By suppressing these pathways, it reduces the production of pro-inflammatory mediators such as TNF-α, IL-1, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Chrysophanol observed in various studies.

Table 1: Inhibitory Concentrations (IC50) of Chrysophanol

| Cell Line | Assay | IC50 | Reference |

| Cdc25B phosphatase | Enzyme inhibition | 10.7 µg/mL | [1] |

| PTP 1B | Enzyme inhibition | 12.3 µM | [1] |

Table 2: Effects of Chrysophanol on Protein Expression and Cellular Processes

| Cell Line/Model | Treatment Concentration | Effect | Fold/Percentage Change | Reference |

| A375 & A2058 Melanoma Cells | 20, 50, 100 µM | Decreased p-AKT/AKT, p-ERK1/2/ERK1/2, p-JNK/JNK | Dose-dependent decrease | [7] |

| A375 & A2058 Melanoma Cells | 20, 50, 100 µM | Increased p-p38/p38 | Dose-dependent increase | [7] |

| MCF-7 & MDA-MB-231 Breast Cancer Cells | 20 nM | Decreased Bcl-2, p-IκB, p-p65 | Significant decrease | [4] |

| J5 Human Liver Cancer Cells | 20 mM NAC co-treatment | Increased cell viability | 18.2% increase | [15] |

| Albino Mice | 0.18 mg/kg body weight | Reduced postprandial hyperglycemia | 42.3% reduction | [1] |

| Male Wistar Albino Rat | 2 mg/kg body weight | Lowered blood glucose level | Down to 150 mg/dL | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Chrysophanol.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Chrysophanol or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Harvest treated and control cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Experimental Workflows

Conclusion

Chrysophanol is a promising natural compound with a complex and multifaceted mechanism of action.[1][2][3] Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, coupled with its capacity to induce various forms of programmed cell death, underscores its therapeutic potential, particularly in the fields of oncology and inflammation.[22] Further research, including comprehensive clinical trials, is warranted to fully elucidate its efficacy and safety profile for clinical applications.[22] This guide provides a foundational understanding of Chrysophanol's molecular mechanisms to aid researchers in their ongoing and future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scienceasia.org [scienceasia.org]

- 8. PI3K/AKT/mTOR signalling inhibitor chrysophanol ameliorates neurobehavioural and neurochemical defects in propionic acid-induced experimental model of autism in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells [mdpi.com]

- 12. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.box [2024.sci-hub.box]

- 17. Chrysophanol - Wikipedia [en.wikipedia.org]

- 18. Effects of chrysophanol on hippocampal damage and mitochondrial autophagy in mice with cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamscience.com [benthamscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophanol's Role in Cellular Signaling Pathways: A Technical Guide for Researchers

Abstract

Chrysophanol, a naturally occurring anthraquinone compound found in various plants and fungi, has emerged as a significant subject of research due to its broad therapeutic potential.[1][2] Exhibiting anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties, its efficacy is rooted in its ability to modulate a complex network of intracellular signaling pathways.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which chrysophanol exerts its biological effects, with a primary focus on its interactions with the NF-κB, PI3K/Akt/mTOR, and MAPK signaling cascades. We consolidate quantitative data from various studies, present detailed experimental protocols for investigating its activity, and utilize pathway and workflow diagrams to visually articulate its complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of chrysophanol's mechanism of action and its potential as a therapeutic agent.[4]

Core Signaling Pathways Modulated by Chrysophanol

Chrysophanol's multifaceted pharmacological profile stems from its ability to interact with several critical signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and autophagy.

The NF-κB Pathway: A Central Target for Anti-Inflammatory and Anti-Cancer Effects

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cancer cell proliferation and survival.[5] Chrysophanol is a potent inhibitor of this pathway.[6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), chrysophanol prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[8] This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of numerous pro-inflammatory and pro-survival genes.[8][9] Downstream consequences include the reduced expression of cytokines such as TNF-α, IL-1β, and IL-6, as well as the downregulation of cell cycle-associated proteins like cyclin D1 and the anti-apoptotic protein Bcl-2.[1][9][10] This mechanism is central to chrysophanol's anti-inflammatory effects in conditions like colitis and asthma, and its anti-proliferative and pro-apoptotic effects in breast and colon cancer.[9][10][11]

The PI3K/Akt/mTOR Pathway: A Duality of Action

Chrysophanol's interaction with the PI3K/Akt/mTOR pathway is highly context-dependent, revealing a dual mechanism of action. In several cancer types, including colon cancer, chrysophanol acts as an inhibitor. It can block the activation of upstream receptors like the epidermal growth factor receptor (EGFR), leading to suppressed phosphorylation of Akt and subsequent deactivation of the mTOR/p70S6K signaling axis.[1][12] This inhibition contributes to reduced cell proliferation.[12]

Conversely, in oral squamous cell carcinoma (OSCC), chrysophanol has been shown to increase the phosphorylation of Akt and mTOR.[13][14][15] This activation triggers a pro-survival autophagy response, which can interfere with and reduce the extent of chrysophanol-induced apoptosis.[13][14] This finding is critical for drug development, as it suggests that co-administration of an autophagy inhibitor could synergistically enhance chrysophanol's anti-cancer efficacy in certain contexts.[13][15]

The MAPK Pathway: Modulating Stress and Proliferation

The Mitogen-Activated Protein Kinase (MAPK) signaling family, comprising primarily the ERK, JNK, and p38 cascades, regulates cellular responses to a wide array of stimuli.[16] Chrysophanol generally acts as a downregulator of these pathways, particularly in inflammatory contexts.[1] In models of neuroinflammation and inflammatory bowel disease, chrysophanol has been shown to decrease the phosphorylation of ERK, p38, and JNK.[1][8][17] This inhibition contributes to its anti-inflammatory properties by reducing the production of inflammatory mediators.[1] In melanoma cells, chrysophanol-mediated suppression of p-ERK1/2 and p-JNK, coupled with an increase in p-p38, was associated with induced apoptosis and suppressed invasion.[18]

Regulation of Apoptosis and Autophagy

Chrysophanol is a potent inducer of apoptosis in numerous cancer cell lines.[4] It primarily activates the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 expression ratio.[18][19] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in PARP cleavage and cell death.[9][19]

Simultaneously, chrysophanol can induce autophagy, a cellular recycling process.[13][14] As discussed, this can be a pro-survival mechanism that counteracts apoptosis, particularly through the PI3K/Akt pathway.[13][14][15] The interplay is critical: inhibiting chrysophanol-induced autophagy can significantly enhance its pro-apoptotic and anti-cancer effects.[13][15]

Quantitative Data Summary

The biological activity of chrysophanol is concentration-dependent. The following tables summarize quantitative data from various studies to provide a reference for its effective concentrations and impact on key molecular targets.

Table 1: Effective Concentrations of Chrysophanol in Various Cell Lines

| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | MTT Assay | 5 - 20 | Dose-dependent inhibition of proliferation and cell cycle arrest. | [9] |

| A375, A2058 | Melanoma | MTT, Flow Cytometry | 20 - 100 | Dose-dependent inhibition of viability and induction of apoptosis. | [18] |

| CAL-27, Ca9-22 | Oral Squamous Cell Carcinoma | MTT Assay | 100 - 150 | Inhibition of cell growth and viability; induction of apoptosis and autophagy. | [13] |

| SNU-C5 | Colon Cancer | Cell Proliferation | 80 - 120 | Inhibition of EGFR/mTOR pathway and cell proliferation. | [1][12] |

| HT-29 | Colorectal Cancer | qPCR | 40 | Inhibition of pro-inflammatory cytokine mRNA expression. | [17] |

| BEAS-2B | Human Bronchial Epithelial | Proliferation Assay | 2 - 20 | Inhibition of TNF-α-induced proliferation and NF-κB activation. | [10] |

| HBL-52 | Malignant Meningioma | Apoptosis Assay | 90 | 30% increase in apoptotic cells. |[19] |

Table 2: Effects of Chrysophanol on Key Signaling Protein Expression

| Cell Line | Target Protein | Concentration (µM) | Duration | Effect | Citation(s) |

|---|---|---|---|---|---|

| MCF-7, MDA-MB-231 | p-p65, p-IκB, Bcl-2 | 5 - 20 | 24h | Significant dose-dependent decrease. | [9] |

| MCF-7, MDA-MB-231 | Cyclin D1, Cyclin E | 5 - 20 | 24h | Dose-dependent decrease in protein and mRNA levels. | [9] |

| A375, A2058 | p-AKT, p-ERK1/2, p-JNK | 20 - 100 | - | Significant dose-dependent decrease. | [18] |

| A375, A2058 | Bax, Cleaved Caspase-3 | 20 - 100 | - | Significant dose-dependent increase. | [18] |

| CAL-27, Ca9-22 | p-Akt, p-mTOR | 100 - 150 | 24h | Dose-dependent increase. | [13] |

| CAL-27, Ca9-22 | Beclin-1, LC3B-II | 100 - 150 | 24h | Dose-dependent increase. | [13] |

| HT-29 | p-ERK, p-p38, p-JNK | up to 40 | 1h | Dose-dependent decrease. |[8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the impact of chrysophanol on cellular signaling.

Cell Viability and Proliferation (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seeding: Plate cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of chrysophanol (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[9]

-

Western Blotting for Protein Expression Analysis

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, total p65, p-Akt, Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[8][17]

-

Real-Time Quantitative PCR (qRT-PCR)

-

Principle: Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying the cDNA in a real-time PCR reaction.

-

Protocol:

-

RNA Isolation: Treat cells as required, then isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy Mini Kit).[9][20]

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[20][21]

-

qPCR Reaction: Set up the qPCR reaction in a 96-well plate using cDNA, forward and reverse primers for the gene of interest (e.g., CCND1, BCL2), and a SYBR Green master mix.

-

Amplification: Run the reaction on a real-time PCR system.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[20]

-

Flow Cytometry for Apoptosis Analysis

-

Principle: Uses Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic/necrotic cells with compromised membranes) to distinguish between viable, early apoptotic, and late apoptotic cells.

-

Protocol:

-

Cell Preparation: After chrysophanol treatment, harvest both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., Annexin V-FITC/PI kit).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are quantified: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis).[9][19]

-

Conclusion and Future Perspectives

Chrysophanol is a potent natural compound that modulates multiple, interconnected signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. Its ability to inhibit inflammatory responses, suppress cell proliferation, and induce apoptosis provides a strong rationale for its development as a therapeutic agent for cancer and inflammatory diseases.[1][11] However, the context-dependent activation of pro-survival pathways like autophagy highlights the complexity of its action and underscores the need for targeted, combination therapies to maximize its clinical potential.[13]

Future research should focus on overcoming challenges such as poor bioavailability and potential toxicity through novel drug delivery systems and nanoformulations.[4][22] Furthermore, comprehensive clinical trials are essential to validate the efficacy and safety of chrysophanol in human subjects, paving the way for its integration into modern therapeutic strategies.[4]

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]

- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysophanol attenuates airway inflammation and remodeling through nuclear factor-kappa B signaling pathway in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - ProQuest [proquest.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceasia.org [scienceasia.org]

- 19. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chrysophanol inhibits of colorectal cancer cell motility and energy metabolism by targeting the KITENIN/ErbB4 oncogenic complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Chrysophanol: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of chrysophanol, detailing its prevalence in various plant, fungal, and insect species. Furthermore, this document elucidates the intricate biosynthetic pathways leading to the formation of chrysophanol, focusing on the polyketide pathway and the key enzymatic transformations. Detailed experimental protocols for extraction, isolation, and characterization are provided, alongside a quantitative analysis of chrysophanol content in different natural sources. Finally, the influence of chrysophanol on critical signaling pathways is visualized and explained, offering valuable insights for researchers in drug discovery and development.

Natural Sources of Chrysophanol

Chrysophanol is widely distributed in nature, having been identified in a variety of plants, fungi, and even some insects.[1][2]

Plants

Plants are the most well-documented source of chrysophanol. It is particularly abundant in the Polygonaceae, Fabaceae, and Rhamnaceae families.[1][3] The roots and rhizomes of Rheum species (rhubarb) are a major source of this compound.[1][4][5] Various Cassia species are also known to contain significant amounts of chrysophanol.[2][3][6]

Table 1: Chrysophanol Content in Various Plant Species

| Plant Species | Family | Plant Part | Chrysophanol Content (%) | Reference |

| Cassia siamea | Fabaceae | - | 1.01 (total free and combined) | [3] |

| Cassia javanica | Fabaceae | - | 0.80 (total free and combined) | [3] |

| Cassia fistula | Fabaceae | - | 0.68 (total free and combined) | [3] |

| Cassia auriculata | Fabaceae | - | 0.53 (total free and combined) | [3] |

| Cassia roxburghii | Fabaceae | - | 0.37 (total free and combined) | [3] |

| Rheum emodi | Polygonaceae | Root | 0.067 | [5] |

| Rheum australe | Polygonaceae | Root | 1.6 | [7] |

| Rheum Palmatum | Polygonaceae | - | 0.038 | [4] |

| Cassia tora | Fabaceae | Seed | 0.0015 - 0.182 | [2] |

Fungi

Several fungal species, particularly from the genus Aspergillus, are known to produce chrysophanol.[8] Endophytic fungi and marine-derived fungi have also been identified as sources of this anthraquinone.

Insects

Interestingly, chrysophanol has been found in some insects, where it is thought to serve as a defensive chemical.

Biosynthesis of Chrysophanol

The biosynthesis of chrysophanol primarily follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites.[1][9]

The Polyketide Pathway

In this pathway, simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, are sequentially condensed to form a poly-β-keto chain. This chain then undergoes a series of cyclizations and modifications to yield the final polyketide product. The biosynthesis of chrysophanol from eight acetyl-CoA units is a classic example of this process.[1][9]

Key Steps in Chrysophanol Biosynthesis

-

Chain Assembly: The process begins with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, catalyzed by a multi-domain enzyme complex known as polyketide synthase (PKS).

-

Cyclization and Aromatization: The resulting linear octaketide chain undergoes a series of intramolecular aldol condensations to form the characteristic tricyclic anthraquinone scaffold. The folding pattern of the polyketide chain can differ between organisms. In fungi, plants, and insects, it follows the "F" mode, while in bacteria, the "S" mode is observed.[1][9]

-

Tailoring Reactions: Following the formation of the core structure, a series of tailoring enzymes, including reductases and dehydratases, modify the molecule. A key final step in many organisms is the dehydroxylation of emodin to yield chrysophanol.[9]

Experimental Protocols

Extraction and Isolation of Chrysophanol from Plant Material

Objective: To extract and isolate chrysophanol from dried and powdered plant material (e.g., Rheum rhizomes).

Methodology:

-

Extraction:

-

Soxhlet Extraction: A common method involves the continuous extraction of the powdered plant material with a suitable solvent like methanol or ethanol for several hours.

-

Ultrasonic Extraction: Macerate the plant material in a solvent and subject it to ultrasonication for a specified period to enhance extraction efficiency.

-

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly method using supercritical CO2. Optimal conditions for chrysophanol extraction from Rheum palmatum have been reported as 210 atm and 85°C for 30 minutes.[4]

-

-

Purification:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Column Chromatography: The partially purified extract is subjected to column chromatography on silica gel or other stationary phases. A gradient elution with a solvent system like hexane-ethyl acetate is typically used to separate chrysophanol from other components.

-

Preparative High-Performance Liquid Chromatography (P-HPLC): For obtaining high-purity chrysophanol, preparative HPLC is the method of choice. A C18 column with a gradient of methanol and acidified water is effective.[4]

-

Characterization of Chrysophanol

Objective: To confirm the identity and purity of the isolated chrysophanol.

Methodology:

-

Thin Layer Chromatography (TLC): Used for preliminary identification and to monitor the purification process.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of chrysophanol.[10][11]

Signaling Pathways Modulated by Chrysophanol

Chrysophanol has been shown to interact with and modulate several key cellular signaling pathways, which underlies its diverse pharmacological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Chrysophanol has been demonstrated to inhibit the activation of NF-κB.[12][13][14][15][16] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[12][16]

Induction of Apoptosis

Chrysophanol can induce apoptosis, or programmed cell death, in various cancer cell lines.[12][17][18][19] One of the proposed mechanisms involves the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Chrysophanol has been shown to upregulate cleaved caspase-3 and PARP, key markers of apoptosis.[12]

Conclusion

Chrysophanol is a readily available natural product with a well-defined biosynthetic pathway and a range of interesting biological activities. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and methods for its study. The elucidation of its interactions with key signaling pathways, such as NF-κB and apoptosis, opens avenues for its further investigation as a potential therapeutic agent. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this multifaceted natural compound.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. ijirset.com [ijirset.com]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]

- 10. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo [mdpi.com]

- 17. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Anti-Apoptotic Effect of Chrysophanol Isolated from Cassia tora Seed Extract on Blue-Light-Induced A2E-Loaded Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophanol: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol, also known as chrysophanic acid, is a naturally occurring anthraquinone that has garnered significant interest in the scientific community.[1] Structurally, it is a 1,8-dihydroxy-3-methylanthraquinone.[2][3] Found in various plants, fungi, and lichens, most notably in the roots and rhizomes of Rheum species (rhubarb), it is a component of traditional medicine with a wide range of reported biological activities.[1] These activities, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects, are intrinsically linked to its physicochemical characteristics.[1] Understanding these properties is paramount for its extraction, purification, formulation, and the elucidation of its mechanism of action in biological systems. This guide provides an in-depth overview of the core physicochemical properties of Chrysophanol, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Core Physicochemical Properties of Chrysophanol

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For Chrysophanol, these characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₄ | [1][4] |

| Molecular Weight | 254.24 g/mol | [2][3] |

| Appearance | Golden yellow or brown powder/crystalline solid | [1][3] |

| Melting Point | 196 °C | [1][5] |

| Boiling Point | Sublimes | [3] |

| pKa | 8.91 (at 20°C in H₂O) | [6] |

| LogP (Octanol-Water) | 2.810 | [1][7] |

| UV Absorption Maxima (λmax) | 225, 257, 277, 287, 428 nm (in Methanol) | [1][4] |

| Solubility | ||

| Water | Practically insoluble | [1][3][5] |

| DMSO | ~0.2 mg/mL | [4] |

| Dimethylformamide (DMF) | ~0.5 mg/mL | [4] |

| Other Solvents | Soluble in boiling alcohol, benzene, chloroform, ether, acetone, and glacial acetic acid. | [3][5] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. This section outlines detailed methodologies for key experiments related to Chrysophanol.

Purification by Recrystallization

To ensure the purity of Chrysophanol for accurate physicochemical measurements, recrystallization is a standard procedure.

-

Objective: To purify crude Chrysophanol by removing impurities.

-

Principle: This technique is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.

-

Methodology:

-

Solvent Selection: Choose an appropriate solvent in which Chrysophanol has high solubility when hot and low solubility when cold (e.g., ethanol or a benzene/ethanol mixture).

-

Dissolution: Dissolve the impure Chrysophanol powder in a minimum amount of the boiling solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature without disturbance. Subsequently, place it in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 45 °C) to remove any residual solvent.

-

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

-

Objective: To determine the melting point range of purified Chrysophanol.

-

Principle: A pure crystalline solid typically melts over a narrow temperature range (0.5-1°C). Impurities tend to lower and broaden the melting point range.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of dry, purified Chrysophanol. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (196°C).

-

Measurement: Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.

-

Objective: To quantitatively determine the solubility of Chrysophanol in a specific solvent (e.g., DMSO, ethanol).

-

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.

-

Methodology:

-

Preparation: Add an excess amount of purified Chrysophanol to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of Chrysophanol using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance changes with ionization state.

-

Objective: To determine the acid dissociation constant (pKa) of Chrysophanol's phenolic hydroxyl groups.

-

Principle: The absorbance spectrum of Chrysophanol changes as its phenolic hydroxyl groups ionize in response to pH changes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Chrysophanol in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11). Maintain a constant ionic strength across all buffers.

-

Sample Preparation: Add a small, constant volume of the Chrysophanol stock solution to a series of volumetric flasks and dilute with the different pH buffers to obtain a constant final concentration.

-

Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-500 nm) for Chrysophanol in a highly acidic (fully protonated form) and a highly basic (fully deprotonated form) solution to identify the wavelength(s) of maximum absorbance difference (isosbestic points are also noted).

-

Absorbance Measurement: Measure the absorbance of each buffered Chrysophanol solution at the pre-determined wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed, and the pKa is the pH value at the half-equivalence point (inflection point). Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where the ratio of ionized to un-ionized species is determined from the absorbance values.

-

LogP Determination by RP-HPLC

This is an indirect but rapid method for estimating the octanol-water partition coefficient.

-

Objective: To determine the lipophilicity (LogP) of Chrysophanol.

-

Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound on a reversed-phase (RP) HPLC column and its logP value. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.

-

Methodology:

-

System Setup: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Standards: Prepare solutions of a series of standard compounds with known logP values that bracket the expected logP of Chrysophanol.

-

Sample Preparation: Prepare a solution of Chrysophanol in the mobile phase.

-

Chromatographic Runs: Inject the standard compounds and Chrysophanol solution onto the HPLC system. Record the retention times (tR) for each compound. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k): For each compound, calculate k using the formula: k = (tR - t0) / t0.

-

Calibration Curve: Plot log(k) versus the known logP values for the standard compounds. A linear regression of this plot yields a calibration curve.

-

LogP Determination: Using the calculated log(k) for Chrysophanol and the equation from the calibration curve, determine the logP value for Chrysophanol.

-

Involvement in Signaling Pathways

Chrysophanol exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these interactions is crucial for drug development. Below are visualizations of key pathways influenced by Chrysophanol.

Caption: Chrysophanol inhibits the MAPK signaling pathway.[1]

Caption: Chrysophanol suppresses the NF-κB signaling cascade.

Caption: Chrysophanol blocks the EGFR/mTOR signaling pathway.[1]

Conclusion

The physicochemical properties of Chrysophanol are fundamental to its biological activity and therapeutic potential. Its moderate lipophilicity and poor aqueous solubility present challenges for formulation but also inform its interactions with biological membranes and protein targets.[1][8] The experimental protocols detailed herein provide a framework for the consistent and accurate characterization of this promising natural compound. Furthermore, the visualization of its impact on key cellular signaling pathways, such as MAPK, NF-κB, and EGFR/mTOR, offers a glimpse into the molecular mechanisms underpinning its anti-inflammatory and anti-cancer effects.[1] This technical guide serves as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of Chrysophanol in drug discovery and development. Further investigation into advanced formulation strategies to enhance its bioavailability is a critical next step in translating its potent in vitro activities into clinical applications.[8]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ishigirl.tripod.com [ishigirl.tripod.com]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Chrysophanol (FDB002584) - FooDB [foodb.ca]

- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. academic.oup.com [academic.oup.com]

The Anti-Cancer Potential of Chrysophanol: An In-Depth Technical Guide to Early-Stage In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in-vitro research on Chrysophanol, a naturally occurring anthraquinone with significant anti-cancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways influenced by this compound.

Executive Summary

Chrysophanol has demonstrated a range of anti-cancer effects across various cancer cell lines in in-vitro settings. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and, in some cases, necrosis. The compound's mechanisms of action involve the modulation of several key signaling pathways, including NF-κB, AKT/MAPK, and PI3K/Akt/mTOR, as well as the induction of reactive oxygen species (ROS). This guide serves as a technical resource for researchers looking to build upon the existing foundation of Chrysophanol research.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Chrysophanol in various cancer cell lines and the quantitative effects on apoptosis and cell cycle distribution.

Table 1: IC50 Values of Chrysophanol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| FaDu | Human Pharynx Squamous Cell Carcinoma | 9.64 ± 1.33 | 24 | [1] |

| SAS | Human Tongue Squamous Carcinoma | 12.60 ± 2.13 | 24 | [1] |

| CAL-27 | Oral Squamous Cell Carcinoma | 230.6 | 24 | [2] |

| 177.6 | 48 | [2] | ||

| 152.1 | 72 | [2] | ||

| Ca9-22 | Oral Squamous Cell Carcinoma | 227.1 | 24 | [2] |

| 169.3 | 48 | [2] | ||

| 154.4 | 72 | [2] | ||

| J5 | Human Liver Cancer | Not specified, but effects seen at 100-120 µM | 48 | [3][4] |

Table 2: Quantitative Effects of Chrysophanol on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Parameter | Observation | Citation |

| MCF-7 | 20 | Apoptosis | Significant increase in apoptotic cells after 24h | [5] |

| MDA-MB-231 | 20 | Apoptosis | Significant increase in apoptotic cells after 24h | [5] |

| A375 | 20, 50, 100 | Apoptosis | Dose-dependent increase in apoptotic rate | [6][7] |

| A2058 | 20, 50, 100 | Apoptosis | Dose-dependent increase in apoptotic rate | [6][7] |

| MCF-7 | 5, 10, 20 | Cell Cycle | Dose-dependent increase in G1 phase, decrease in S phase after 24h | [5] |

| MDA-MB-231 | 5, 10, 20 | Cell Cycle | Dose-dependent increase in G1 phase, decrease in S phase after 24h | [5] |

| A375 | 20, 50, 100 | Cell Cycle | Dose-dependent increase in G0/G1 phase | [6][7] |

| A2058 | 20, 50, 100 | Cell Cycle | Dose-dependent increase in G0/G1 phase | [6][7] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments commonly used to assess the anti-cancer effects of Chrysophanol.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 15, 30, 70, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 0.05 mg/mL of MTT solution to each well. Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of Chrysophanol for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 250 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with Chrysophanol as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Collect the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

Protocol:

-

Protein Extraction: Lyse Chrysophanol-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p65, p-IκB, p-AKT, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Chrysophanol exerts its anti-cancer effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

NF-κB Signaling Pathway in Breast Cancer

Chrysophanol has been shown to inhibit the NF-κB signaling pathway in breast cancer cells, leading to decreased proliferation and increased apoptosis.[5][8][9]

AKT/MAPK Signaling Pathway in Melanoma

In melanoma cells, Chrysophanol induces apoptosis and suppresses invasion by regulating the AKT and MAPK signaling pathways.[6][7]

PI3K/Akt/mTOR Signaling Pathway in Oral Squamous Cell Carcinoma

Chrysophanol can induce both apoptosis and autophagy in oral squamous cell carcinoma cells, with the PI3K/Akt/mTOR pathway playing a crucial role.[2][10][11]

Role of Reactive Oxygen Species (ROS)

The generation of ROS is a common mechanism by which Chrysophanol induces cell death in various cancer types.[1][3][12]

General Experimental Workflow

The following diagram outlines a typical workflow for the in-vitro evaluation of Chrysophanol's anti-cancer effects.

Conclusion

The in-vitro evidence strongly suggests that Chrysophanol is a promising candidate for further anti-cancer drug development. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights its therapeutic potential. This technical guide provides a foundational understanding of the early-stage in-vitro research on Chrysophanol, offering valuable insights and detailed protocols for the scientific community. Further research, including in-vivo studies and combination therapies, is warranted to fully elucidate the clinical utility of this compound.

References

- 1. Chrysophanol Regulates Cell Death, Metastasis, and Reactive Oxygen Species Production in Oral Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceasia.org [scienceasia.org]

- 7. ScienceAsia - Journal of The Science Society of Thailand [scienceasia.org]

- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - ProQuest [proquest.com]

- 10. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chrysophanol-induced cell death (necrosis) in human lung cancer A549 cells is mediated through increasing reactive oxygen species and decreasing the level of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile and Safety Assessment of Chrysophanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol, a naturally occurring anthraquinone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, a comprehensive understanding of its toxicological profile is paramount for its safe development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the safety assessment of chrysophanol, encompassing acute, sub-chronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and the underlying mechanistic pathways. Quantitative data from available studies are summarized, and detailed experimental protocols for key toxicological assays are provided. This guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of chrysophnaol's toxicological characteristics.

Introduction

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a lipophilic compound belonging to the anthraquinone family. It is a prominent bioactive constituent of various traditional medicinal herbs, most notably from the Rheum (rhubarb) and Cassia genera. While its therapeutic potential is being extensively explored, concerns regarding its safety, particularly its potential for hepatotoxicity and nephrotoxicity, necessitate a thorough toxicological evaluation. This document aims to consolidate the existing toxicological data on chrysophanol to support risk assessment and guide future research in the development of chrysophanol-based therapeutics.

Toxicological Profile

Acute Toxicity

Acute toxicity studies are foundational in determining the immediate adverse effects of a substance after a single or short-term exposure. The primary metric for acute oral toxicity is the median lethal dose (LD50).

Table 1: Acute Oral Toxicity of Chrysophanol

| Species | Vehicle | LD50 (g/kg) | Reference |

| Rat | Not Specified | > 2.5 | [1] |

Note: A higher LD50 value indicates lower acute toxicity.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

To provide some context, data from a 90-day oral toxicity study on the parent compound, anthraquinone , in rats is presented below. It is crucial to note that this data may not be directly applicable to chrysophanol due to differences in chemical structure and metabolic fate.

Table 2: Sub-chronic (90-Day) Oral Toxicity of Anthraquinone in Rats

| Parameter | Dose (mg/kg/day) | Observed Effects |

| NOAEL | - | Data for chrysophanol is not available. Further research is required. |

| LOAEL | - | Data for chrysophanol is not available. Further research is required. |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

The absence of long-term toxicity data for chrysophanol represents a significant knowledge gap that needs to be addressed to establish a comprehensive safety profile.

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. Chrysophanol has been evaluated in several in vitro genotoxicity studies.

Table 3: Genotoxicity of Chrysophanol

| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA1537, TA2637 | With and Without | Not specified | Positive (frameshift mutagen)[4] |

| Salmonella typhimurium TA98, TA100 | With and Without | Not specified | Negative [1] | |

| In vitro Micronucleus Assay | Mouse lymphoma L5178Y cells | Not specified | 30–100 μM | Positive (micronuclei induction)[1] |

| In vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Up to solubility limit | Negative (no clastogenic potential)[1] |

| Comet Assay | Mouse lymphoma L5178Y cells | Not specified | 30–100 μM | Positive (DNA damage)[1] |

| Unscheduled DNA Synthesis (UDS) Test | Rat hepatocytes, V79 cells | Not specified | Not specified | Negative [1] |

The mixed results from genotoxicity studies, with positive findings in the Ames test with specific strains and in the micronucleus and comet assays, alongside negative results in the chromosomal aberration and UDS tests, suggest a complex genotoxic profile that warrants further investigation, particularly through in vivo studies.

Carcinogenicity

Currently, there are no long-term carcinogenicity studies available for chrysophanol. The positive results in some genotoxicity assays indicate a potential concern that should be addressed in future research.

Reproductive and Developmental Toxicity

Similar to chronic toxicity, there is a significant lack of data on the reproductive and developmental toxicity of chrysophanol. No studies following international guidelines (e.g., OECD 414, 421, 422) have been reported for chrysophanol. This is a critical data gap, especially if the compound is being considered for therapeutic use in women of childbearing potential.

Mechanisms of Toxicity

Understanding the mechanisms by which chrysophanol exerts its toxic effects is crucial for risk assessment and the development of mitigation strategies.

Hepatotoxicity and Nephrotoxicity

Several sources suggest that chrysophanol exhibits hepatotoxic and nephrotoxic properties.[2][3] The proposed mechanisms involve the induction of oxidative stress, leading to cellular damage. In vitro studies have shown that anthraquinones can cause apoptosis in normal human liver cells.[5] Chrysophanol has been shown to induce necrosis-like cell death in renal cancer cells.[5]

Oxidative Stress and Mitochondrial Dysfunction

A key mechanism underlying chrysophanol's toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. Chrysophanol has been reported to decrease mitochondrial membrane potential and increase the abundance of ROS, ultimately leading to mitochondrial damage and apoptosis.[5]

DNA Damage

As indicated by the positive results in the comet assay, chrysophanol has the potential to cause direct or indirect DNA damage.[1] This could be a consequence of oxidative stress or direct interaction with DNA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are outlines of standard protocols for key genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of chrysophanol to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will form colonies.

Workflow:

Figure 1: Ames Test Experimental Workflow.

In Vitro Micronucleus Assay

Objective: To assess the potential of chrysophanol to induce chromosomal damage or aneuploidy.

Principle: Cells are treated with the test substance, and the formation of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is evaluated in cells that have undergone mitosis.

Workflow:

Figure 2: In Vitro Micronucleus Assay Workflow.

In Vitro Chromosomal Aberration Assay

Objective: To determine the ability of chrysophanol to induce structural chromosomal abnormalities.

Principle: Metaphase cells are examined microscopically for structural changes in chromosomes after exposure to the test substance.

Workflow:

Figure 3: Chromosomal Aberration Assay Workflow.

Signaling Pathways in Chrysophanol Toxicity

Several cellular signaling pathways are implicated in the toxic effects of chrysophanol. Understanding these pathways provides insights into the molecular mechanisms of its toxicity.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Chrysophanol has been shown to modulate this pathway, which may contribute to both its therapeutic and toxic effects. For instance, in some contexts, it can inhibit NF-κB activation, leading to anti-inflammatory effects.

Figure 4: Chrysophanol's effect on the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Chrysophanol has been shown to inhibit the MAPK pathway, which may be linked to its anti-cancer effects but could also have implications for normal cell function.[5]

Figure 5: Chrysophanol's inhibitory effect on the MAPK cascade.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Chrysophanol has been found to inactivate the TGF-β/EMT (Epithelial-Mesenchymal Transition) signaling pathway.[5]

Figure 6: Chrysophanol's modulation of the TGF-β/Smad pathway.

Conclusion and Future Directions

The available toxicological data on chrysophanol indicates a moderate acute toxicity profile. However, there are significant concerns regarding its genotoxic potential, with mixed results across different in vitro assays. The primary mechanisms of toxicity appear to involve the induction of oxidative stress, mitochondrial dysfunction, and DNA damage, leading to potential hepatotoxicity and nephrotoxicity.

A major limitation in the safety assessment of chrysophanol is the lack of data from sub-chronic, chronic, reproductive, and developmental toxicity studies. These studies are essential for establishing a reliable NOAEL and for a comprehensive risk assessment, particularly for its long-term therapeutic use.

Future research should focus on:

-

Conducting well-designed sub-chronic (90-day) and chronic oral toxicity studies in rodents to determine the NOAEL and identify target organs of toxicity.

-

Performing in vivo genotoxicity studies (e.g., micronucleus test in rodents) to clarify the in vitro findings.

-

Conducting comprehensive reproductive and developmental toxicity studies according to international guidelines (OECD) to assess its impact on fertility and embryonic/fetal development.

-

Further elucidating the molecular mechanisms of chrysophanol-induced toxicity to identify potential biomarkers of exposure and effect.

A thorough understanding of the toxicological profile of chrysophanol is a prerequisite for its successful translation from a traditional medicine component to a modern therapeutic agent. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Pharmacokinetic Profile of Chrysophanol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of chrysophanol, a naturally occurring anthraquinone with significant therapeutic potential. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, offering valuable insights for preclinical and clinical research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of chrysophanol has been investigated in several animal models. The key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are summarized below.

Table 1: Pharmacokinetic Parameters of Chrysophanol in Rats (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Formulation | Reference |

| Not Specified | 326 ± 18 | 8.00 ± 0.28 | 1721 ± 57 | Not Reported | Not Specified | [1] |

| Not Specified | 72 ± 6 | 2.93 ± 0.04 | 809 ± 17 | Not Reported | Not Specified (Emodin) | [1] |

Note: One study reported pharmacokinetic parameters for emodin, a structurally similar anthraquinone, for comparative purposes.

Table 2: Pharmacokinetic Parameters of Chrysophanol Metabolites in Rats (Oral Administration)

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Glucuronidated chrysophanol | 67 ± 1 | 5.23 ± 0.47 | 1194 ± 39 | Not Reported | [1] |

| Sulfated chrysophanol | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Table 3: Comparative Pharmacokinetics of Chrysophanol in Rabbits (Oral Administration of Quyu Qingre Granules)

| Animal Model | Cmax | Tmax | AUC(0-∞) | Notable Finding | Reference |

| Normal Rabbits | Lower | Longer | Lower | Standard elimination | [2][3] |

| Acute Blood Stasis Rabbits | Higher | Shorter | Higher | Enhanced absorption and reduced elimination | [2][3] |

Table 4: Pharmacokinetic Parameters of Chrysophanol in Beagle Dogs (Oral Administration of Rhubarb Extract)

| Dose | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg·h/L) | t1/2 (h) | Reference |

| 150 mg/kg | 4.63 ± 1.58 | 1.17 ± 0.41 | 18.25 ± 5.63 | 6.84 ± 2.17 |

Note: Data for beagle dogs was extracted from a study where chrysophanol was one of five anthraquinones administered in a rhubarb extract.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols employed in the pharmacokinetic studies of chrysophanol.

Animal Models and Drug Administration

-

Rat Studies: Sprague-Dawley rats are commonly used. For oral administration studies, chrysophanol is often administered via oral gavage.

-

Rabbit Studies: Rabbits have been used to study the pharmacokinetics of chrysophanol in both normal and disease models (acute blood stasis). The compound is typically administered orally.[3]

-

Dog Studies: Beagle dogs have been used to evaluate the pharmacokinetics of chrysophanol as part of a rhubarb extract. The extract is administered orally after a fasting period.

Sample Collection and Preparation

-